molecular formula C9H15ClN2O2S2 B6660879 N-(2-aminoethyl)-4-methylsulfanylbenzenesulfonamide;hydrochloride

N-(2-aminoethyl)-4-methylsulfanylbenzenesulfonamide;hydrochloride

Cat. No.: B6660879
M. Wt: 282.8 g/mol
InChI Key: ZCPKNGRFGXKCKF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-methylsulfanylbenzenesulfonamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methylsulfanyl group and an aminoethyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylsulfanylbenzenesulfonyl chloride and ethylenediamine.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pH to ensure product quality and yield.

Types of Reactions:

  • Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like tin chloride or iron powder.

  • Substitution: Nucleophiles such as ammonia or amines, in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the sulfide group.

  • Amines: Resulting from the reduction of nitro groups.

  • Substituted Sulfonamides: Resulting from nucleophilic substitution reactions.

Properties

IUPAC Name

N-(2-aminoethyl)-4-methylsulfanylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPKNGRFGXKCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-4-methylsulfanylbenzenesulfonamide;hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)benzenesulfonamide: Similar structure but lacks the methylsulfanyl group.

  • N-(2-Aminoethyl)-4-methylbenzenesulfonamide: Similar structure but lacks the sulfanyl group.

  • N-(2-Aminoethyl)-4-methylsulfanylbenzamide: Similar structure but features an amide group instead of a sulfonamide group.

Uniqueness: The presence of the methylsulfanyl group in N-(2-Aminoethyl)-4-methylsulfanylbenzenesulfonamide;hydrochloride provides unique chemical properties and potential biological activities compared to its analogs.

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